Pyrrolidin-3-YL-acetic acid tert-butyl ester
Overview
Description
Pyrrolidin-3-YL-acetic acid tert-butyl ester is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is used in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in many biologically active compounds .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a stereo-specific manner, leading to changes in the target’s function.
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 18526 g/mol , and it has a boiling point of 238.1°C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given the broad biological activity of pyrrolidine derivatives , it is plausible that the compound could have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the compound should be stored in a dry, sealed place , suggesting that moisture and air exposure could affect its stability.
Biochemical Analysis
Biochemical Properties
Pyrrolidin-3-YL-acetic acid tert-butyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, pyrrolidine derivatives are known to interact with enzymes such as acetylcholinesterase and monoamine oxidase, affecting neurotransmitter levels in the brain . These interactions can lead to changes in enzyme activity, either inhibiting or activating them, depending on the specific structure of the pyrrolidine derivative.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been shown to affect the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, these compounds can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific receptors or enzymes, leading to changes in their activity. For instance, pyrrolidine derivatives can act as enzyme inhibitors, blocking the active site of the enzyme and preventing substrate binding . This inhibition can result in decreased enzyme activity and altered metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can undergo hydrolysis and oxidation, leading to the formation of degradation products . These degradation products can have different biological activities compared to the parent compound, potentially leading to changes in cellular responses over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cognitive function and reducing inflammation . At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . This interaction can lead to the formation of metabolites that are further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases . These metabolic pathways are essential for the detoxification and elimination of the compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by solute carrier transporters, such as organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . For example, the addition of a mitochondrial targeting sequence can direct the compound to the mitochondria, where it can affect mitochondrial function and energy production.
Preparation Methods
The synthesis of pyrrolidin-3-YL-acetic acid tert-butyl ester can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with acetic acid and tert-butyl alcohol under acidic conditions to form the ester. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters to increase yield and purity.
Chemical Reactions Analysis
Pyrrolidin-3-YL-acetic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Scientific Research Applications
Pyrrolidin-3-YL-acetic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic applications, including its role as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Pyrrolidin-3-YL-acetic acid tert-butyl ester can be compared with other similar compounds, such as:
Pyrrolidine-2-carboxylic acid tert-butyl ester: Similar structure but with a carboxylic acid group at the 2-position.
Pyrrolidine-3-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
Pyrrolidine-2,5-dione: A related compound with a dione functional group.
Properties
IUPAC Name |
tert-butyl 2-pyrrolidin-3-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)6-8-4-5-11-7-8/h8,11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIYBQSFAAAGKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693620 | |
Record name | tert-Butyl (pyrrolidin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
783301-96-2 | |
Record name | tert-Butyl (pyrrolidin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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